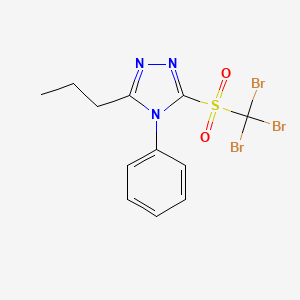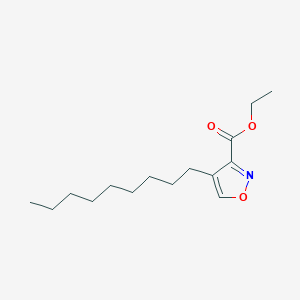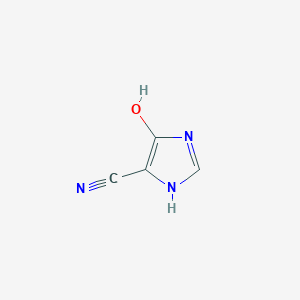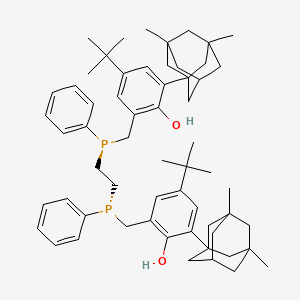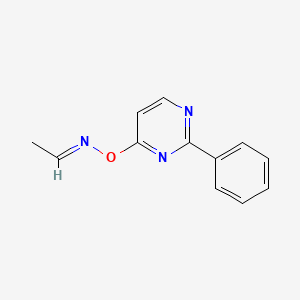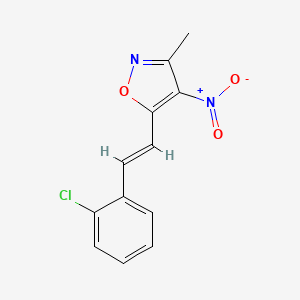
5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Chlorostyryl Group: This step often involves a Heck reaction, where a chlorostyrene derivative is coupled with the isoxazole ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Catalysts and solvents would be chosen to minimize costs and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorostyryl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized isoxazole derivatives.
Reduction: Amino-substituted isoxazole.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
科学研究应用
5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The compound exerts its effects through various molecular mechanisms:
Interaction with Enzymes: It can inhibit or activate specific enzymes, affecting biochemical pathways.
Binding to Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Oxidative Stress Modulation: The compound can influence oxidative stress levels within cells, impacting cell viability and function.
相似化合物的比较
Similar Compounds
5-(2-Bromostyryl)-3-methyl-4-nitroisoxazole: Similar structure but with a bromine atom instead of chlorine.
5-(2-Chlorostyryl)-3-methyl-4-aminoisoxazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorostyryl group provides a site for further functionalization, while the nitro group contributes to its potential as a pharmacophore.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to biomedical research.
属性
分子式 |
C12H9ClN2O3 |
|---|---|
分子量 |
264.66 g/mol |
IUPAC 名称 |
5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C12H9ClN2O3/c1-8-12(15(16)17)11(18-14-8)7-6-9-4-2-3-5-10(9)13/h2-7H,1H3/b7-6+ |
InChI 键 |
ADBCPXDIFCQROV-VOTSOKGWSA-N |
手性 SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2Cl |
规范 SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


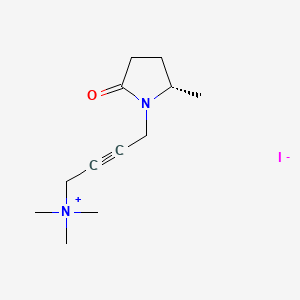

![Isoxazolo[5,4-b]pyridine, 6-(4-methylphenyl)-3-phenyl-](/img/structure/B12908130.png)


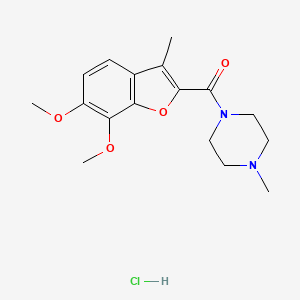
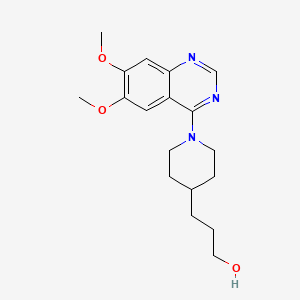
methanone](/img/structure/B12908153.png)
